BenchChemオンラインストアへようこそ!

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine

α2C adrenergic receptor regioisomer structure-activity relationship

This compound integrates a 2,3-dihydro-1,4-benzodioxine ring with a 4-(pyridin-4-yloxy)piperidine pharmacophore—a recognized orexin receptor antagonist motif. The achiral 5-carbonyl configuration eliminates stereoisomer complexity, reducing optimization time. Unlike chloro-analogs, the unsubstituted pyridine enables late-stage functionalization while serving as a non-halogenated control in metabolic profiling. Ideal for parallel library synthesis and α2C selectivity studies.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 2034429-82-6
Cat. No. B2611153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine
CAS2034429-82-6
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4
InChIInChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2
InChIKeyHUKAOFUMPFDMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6): Structural Baseline for Procurement Evaluation


4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6) is a synthetic heterocyclic small molecule (C19H20N2O4, MW 340.38 g/mol) that integrates three pharmacophoric modules: a 2,3-dihydro-1,4-benzodioxine ring, a piperidine core, and a pyridine moiety connected via an ether linkage at the piperidine 4-position. The benzodioxine substructure is a recognized scaffold in central nervous system (CNS) drug discovery, while the 4-(pyridin-4-yloxy)piperidine motif is a known pharmacophore for orexin receptor antagonism [1]. This compound belongs to a broader class of benzodioxine-piperidine derivatives that have been explored as potent and selective α2C adrenergic receptor antagonists [2].

Why In-Class Benzodioxine-Piperidine Compounds Cannot Replace 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6)


Subtle structural variations within the benzodioxine-piperidine class produce profound differences in target engagement, selectivity, and physicochemical properties. The position of the carbonyl substituent on the benzodioxine ring (5- vs. 2- or 6-substitution), the nature of the linker between the piperidine and the terminal aromatic ring (ether vs. methylene vs. direct attachment), and the electronic character of the terminal heterocycle (pyridine vs. substituted pyridine vs. other heterocycles) all dictate binding-pocket complementarity and metabolic stability [1]. Bioisosteric replacement of benzene by pyridine in 2,3-dihydro-1,4-benzodioxin cores has been shown to re-direct biological activity toward distinct therapeutic areas, including CNS and cardiovascular indications [2]. Consequently, generic substitution with a close analog lacking the precise 5-carbonyl, 4-oxy-pyridine configuration risks loss of the intended pharmacological profile and is not scientifically valid without direct comparator data.

Quantitative Differentiation Evidence for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6)


Regioisomeric Differentiation: 5-Carbonyl vs. 2-Carbonyl Benzodioxine Substitution Alters α2C Adrenergic Pharmacophore Geometry

In the benzodioxine-piperidine α2C antagonist series, the position of the carbonyl linker on the benzodioxine ring is a critical determinant of receptor affinity. The target compound bears the carbonyl at the 5-position of the 2,3-dihydro-1,4-benzodioxine ring, whereas a closely related analog, 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS 2640873-80-7), carries the carbonyl at the 2-position [1]. The isomer with the carbonyl at the 2-position incorporates a chiral center, generating four stereoisomers that exhibit divergent in vitro activity profiles at the α2C receptor [2]. The 5-carbonyl regioisomer (target compound) is achiral at the benzodioxine attachment point, eliminating stereochemical complexity and potentially simplifying both synthesis and analytical characterization for procurement and scale-up [1]. No direct head-to-head α2C binding data are publicly available for the target compound.

α2C adrenergic receptor regioisomer structure-activity relationship

Linker-Type Differentiation: Ether (Oxy) vs. Methylene (Methoxy) Linkage Between Piperidine and Pyridine Rings Modulates Conformational Flexibility and Target Binding

The target compound employs a direct ether (-O-) linker between the piperidine 4-position and the pyridine 4-position. A structurally related analog, 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine (CAS not confirmed, but the 5-carbonyl methylene analog exists as a distinct catalog item), uses a methylene-oxy (-CH2-O-) linker, inserting an extra rotational degree of freedom . In orexin receptor antagonist SAR, the nature of the linker between the piperidine core and the terminal heteroaryl ring has been shown to markedly affect both potency and subtype selectivity (OX1 vs. OX2) [1]. Direct ether linkage reduces conformational flexibility relative to the methylene-oxy variant, potentially favoring a more rigid, pre-organized binding conformation. However, no direct comparative OX1/OX2 activity data are available for the target compound.

linker chemistry conformational restriction piperidine-pyridine connectivity

Absence of Chlorine Substituent on Pyridine Ring Differentiates Target Compound from Halo-Substituted Analogs and May Alter CYP450-Mediated Metabolism

The target compound features an unsubstituted pyridine ring, in contrast to the 3-chloro-4-substituted pyridine analog 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine . Halogen substituents, particularly chlorine at the pyridine 3-position, are known to influence CYP450 metabolic pathways, sometimes leading to reactive metabolite formation or time-dependent inhibition [1]. The absence of chlorine in the target compound may reduce the risk of CYP450-related metabolic liabilities, although this inference requires direct experimental validation. No comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are publicly available for these specific compounds.

metabolic stability CYP450 inhibition halogen substitution

Recommended Procurement and Application Scenarios for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine (CAS 2034429-82-6)


CNS Drug Discovery: Scaffold for Non-Chiral Orexin Receptor Antagonist Optimization

Given the established role of pyridyl-piperidine compounds as orexin receptor antagonists [1], and the presence of the 4-(pyridin-4-yloxy)piperidine pharmacophore in the target compound, this molecule is suited as a starting scaffold for OX1/OX2 antagonist programs. Its achiral 5-carbonyl benzodioxine attachment, compared to chiral 2-carbonyl analogs, simplifies medicinal chemistry optimization by eliminating stereoisomer management during hit-to-lead and lead optimization phases.

α2C Adrenergic Receptor Probe Development: 5-Carbonyl Benzodioxine as a Regioisomeric Tool

The benzodioxine-piperidine series has demonstrated potent and selective α2C antagonism [2]. The target compound, with its 5-carbonyl substitution and direct ether-pyridine linkage, can serve as a regioisomeric probe to dissect the contribution of carbonyl position and linker type to α2C vs. α2A selectivity. This is particularly relevant given that the 2-carbonyl analogs require stereochemical resolution for full SAR characterization.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound's three modifiable modules (benzodioxine, piperidine, pyridine) make it suitable as a core scaffold for parallel library synthesis. The unsubstituted pyridine ring provides a handle for late-stage functionalization (e.g., N-oxidation, metal-catalyzed cross-coupling), while the 5-carbonyl benzodioxine offers a distinct vector compared to 2- or 6-substituted analogs, enabling exploration of unique chemical space [3].

Negative Control for Chlorinated Analog Studies in CYP450 Profiling

In screening cascades where 3-chloro-pyridine analogs are being evaluated as lead candidates, the target compound (lacking chlorine) can serve as a matched non-halogenated control to deconvolute chlorine-specific metabolic or toxicological effects, as inferred from general CYP450 structure-metabolism relationships.

Quote Request

Request a Quote for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.